4-Ethoxybenzyl carbonochloridate
Description
4-Ethoxybenzyl carbonochloridate (chemical formula: C₉H₉ClO₃) is a chloroformate derivative featuring an ethoxy (-OCH₂CH₃) substituent on the benzyl ring. Chloroformates are highly reactive compounds widely used in organic synthesis, particularly as acylating agents for alcohols, amines, and thiols. The ethoxy group confers electron-donating effects, which may modulate the electrophilicity of the carbonochloridate group (-OCOCl) compared to derivatives with electron-withdrawing substituents.
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
(4-ethoxyphenyl)methyl carbonochloridate |
InChI |
InChI=1S/C10H11ClO3/c1-2-13-9-5-3-8(4-6-9)7-14-10(11)12/h3-6H,2,7H2,1H3 |
InChI Key |
QSJLALQPNHAFCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)COC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity, stability, and applications of 4-ethoxybenzyl carbonochloridate can be contextualized by comparing it to the following analogs:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., ethoxy, methoxy) reduce the electrophilicity of the benzyl carbon compared to electron-withdrawing groups (e.g., chloro). This impacts reactivity in nucleophilic substitutions or couplings .
- Functional Group Reactivity: Carbonochloridates (-OCOCl) are more reactive than benzyl chlorides (-Cl) due to the better leaving group ability of the chloroformate moiety. For example, this compound is likely more efficient in acylating amines than 4-chlorobenzyl chloride .
Stability and Handling
- Moisture Sensitivity: Carbonochloridates hydrolyze readily to form carboxylic acids and HCl. This compound likely requires anhydrous storage, akin to other chloroformates .
Preparation Methods
Reaction Mechanism and Conditions
-
Phosgene Alkylation :
Phosgene (1.1–1.5 equiv) is introduced into a reactor pre-cooled to 0–5°C. 4-Ethoxyphenol, dissolved in dichloromethane or toluene, is atomized into the phosgene stream, ensuring rapid mixing and minimizing carbonate byproduct formation.
-
Temperature Control :
Exothermic reactions necessitate maintaining 40–60°C via cooling jackets. Elevated temperatures (>80°C) risk decomposition, while suboptimal mixing reduces yields. -
Workup and Isolation :
Post-reaction, excess phosgene and HCl are purged with nitrogen. The crude product is washed with NaHCO₃ (5%) to neutralize residual acid, followed by vacuum distillation (45–50°C, 10 mmHg) to isolate >95% pure product.
Table 1: Phosgene-Based Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Phosgene Equiv | 1.2–1.5 | |
| Temperature | 40–60°C | |
| Yield (4-Ethoxyphenol) | 88–92% | |
| Purity | >95% (GC) |
Triphosgene (BTC) as a Phosgene Alternative
Bis(trichloromethyl) carbonate (BTC, triphosgene) offers a safer, liquid-phase alternative. This method, adapted from 4-nitrophenyl chloroformate synthesis, avoids gaseous phosgene handling.
Procedure:
-
Reagent Setup :
4-Ethoxyphenol (1.0 equiv), BTC (0.35–0.45 equiv), and pyridine (1.1 equiv) are dissolved in toluene at 0°C. -
Reaction Dynamics :
BTC’s controlled reactivity minimizes over-chlorination. The reaction proceeds at 0–25°C over 2–4 hours, monitored by TLC (hexane:EtOAc 8:2).
-
Purification :
The organic layer is washed with cold water (2×) to remove pyridine·HCl, dried (Na₂SO₄), and concentrated. Recrystallization from n-hexane yields 60–70% product.
Table 2: Triphosgene Method Optimization
Carbonylation Strategies Using CO/S
Non-phosgene routes, inspired by Mizuno et al., employ CO and sulfur (or carbonyl sulfide) for thiocarbonate intermediates.
Key Steps:
-
Thiocarbonate Formation :
Carbonyl sulfide (COS) reacts with 4-ethoxyphenol in the presence of 1,8-diazabicycloundec-7-ene (DBU) at 50°C.
-
Chlorination :
Sulfuryl chloride (1.2 equiv) chlorinates the thiocarbonate at 25°C, achieving 75–80% yield.
Advantages :
-
Eliminates phosgene use.
-
Scalable for continuous production.
Limitations :
| Reagent | Hazard Statement | Precautionary Measures | Source |
|---|---|---|---|
| Phosgene | H330, H314 | Closed systems, scrubbing | |
| BTC | H302, H315 | Ventilation, gloves | |
| COS | H220, H280 | Explosion-proof equipment |
Comparative Analysis of Methodologies
Table 4: Method Comparison
| Method | Yield | Safety | Scalability | Cost |
|---|---|---|---|---|
| Phosgene | 90–95% | High risk | Industrial | Low |
| Triphosgene | 60–70% | Moderate | Lab/plant | Medium |
| CO/S Carbonylation | 75–80% | Moderate | Industrial | High |
| Ultrasound-BTC | 70–75% | Low | Lab-scale | Medium |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 4-ethoxybenzyl carbonochloridate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reacting 4-ethoxybenzyl alcohol with phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene) under anhydrous conditions. Aprotic solvents like dichloromethane or tetrahydrofuran are preferred to minimize hydrolysis. Temperature control (0–5°C) is critical to suppress side reactions, such as dimerization. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer : Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the ethoxybenzyl group (δ ~6.8–7.3 ppm for aromatic protons) and the carbonochloridate moiety (δ ~155–160 ppm for carbonyl carbon).
- FT-IR : Peaks at ~1770–1810 cm⁻¹ (C=O stretch) and ~750–800 cm⁻¹ (C-Cl stretch).
- Elemental Analysis : Confirmation of Cl content (theoretical ~15–20% depending on molecular weight).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its reactivity and toxicity (phosgene release risk):
- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats.
- Ventilation : Use fume hoods for synthesis and handling.
- Waste Disposal : Quench excess reagent with anhydrous ethanol before disposal to neutralize reactive chlorine species .
Advanced Research Questions
Q. How does this compound participate in stereoselective reactions, and what analytical methods resolve enantiomeric products?
- Methodological Answer : The compound acts as a chiral derivatizing agent for amines and alcohols. For example:
- Enantiomer Separation : React with racemic amines to form carbamates, then analyze via chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis.
- Kinetic Resolution : Monitor reaction progress using circular dichroism (CD) spectroscopy or polarimetry to track enantiomeric excess (ee). Contradictions in literature about optimal derivatization pH (pH 7–9 vs. pH 10) suggest pH-dependent reactivity of the ethoxy group .
Q. What strategies mitigate conflicting data on the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies using accelerated degradation protocols:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C reveals decomposition onset at ~50°C.
- Hydrolytic Stability : Monitor hydrolysis rates in buffered solutions (pH 4–10) via UV-Vis spectroscopy (loss of carbonyl absorbance). Contradictory reports on aqueous stability may arise from trace moisture in solvents; thus, Karl Fischer titration is recommended to verify solvent dryness (<50 ppm H₂O) .
Q. How can researchers optimize reaction conditions for carbamate formation using this compound in complex matrices (e.g., biological samples)?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of target functional groups.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
- Matrix Interference Mitigation : Pre-treat biological samples with solid-phase extraction (C18 columns) to remove interfering nucleophiles (e.g., thiols) .
Q. What advanced spectroscopic techniques elucidate reaction intermediates and mechanisms involving this compound?
- Methodological Answer :
- Time-Resolved FT-IR : Track carbonyl group reactivity during nucleophilic substitution.
- Mass Spectrometry (HRMS) : Identify transient intermediates (e.g., ethoxybenzyl isocyanate) in gas-phase reactions.
- DFT Calculations : Model transition states to explain regioselectivity in reactions with polyfunctional nucleophiles .
Data Contradiction Analysis
Q. Why do studies report divergent yields for carbamate derivatives synthesized from this compound?
- Methodological Answer : Discrepancies often stem from:
- Nucleophile Accessibility : Steric hindrance in bulky amines reduces reaction efficiency.
- Solvent Polarity : Low-polarity solvents (e.g., toluene) may stabilize intermediates but slow reaction kinetics.
- Validation Approach : Cross-validate yields using orthogonal methods (e.g., gravimetric analysis vs. NMR integration) .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Boiling Point | 120–125°C (0.5 mmHg) | |
| Hydrolytic Half-Life | 2.5 h (pH 7, 25°C) | |
| Chiral Derivatization ee | >98% (using Chiralpak AD-H column) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
